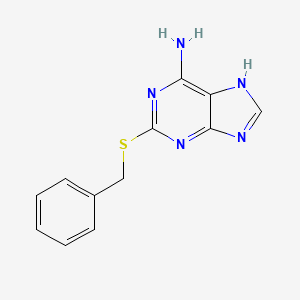
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
概要
説明
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the use of techniques such as single-crystal X-ray diffraction (SXRD), Fourier transform infrared (FTIR) spectroscopy, and high-resolution X-ray diffraction (HRXRD) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area can be determined .科学的研究の応用
- HPLC-Based Methods : Affinity columns integrated into high-performance liquid chromatography (HPLC) systems allow precise quantification of analytes in clinical samples .
- Detoxification : GSTs play a crucial role in detoxifying harmful physiological and xenobiotic compounds by catalyzing the addition of glutathione (GSH) to toxins .
Affinity Chromatography
Glutathione S-Transferase (GST) Inhibition
Redox Balance and Oxidative Stress
Flow-Based Immunoassays
These applications highlight the versatility of S-Octylglutathione in clinical chemistry, biochemistry, and pharmaceutical research. Researchers continue to explore its potential in various contexts, making it an exciting compound for future investigations. 🌟 .
作用機序
Target of Action
S-Octylglutathione primarily targets the Glutathione S-transferase Mu 4 (GSTM4) in humans . GSTM4 is part of the Glutathione S-transferase family, which plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
S-Octylglutathione acts as a competitive inhibitor of Glutathione S-transferase . This means it competes with the substrate (the compound that the enzyme would normally act on) for the active site on the GSTM4 enzyme. By binding to the active site, S-Octylglutathione prevents the enzyme from catalyzing its normal reactions .
Result of Action
The primary result of S-Octylglutathione’s action is the inhibition of the GSTM4 enzyme. This can alter the normal detoxification processes in the body, potentially leading to changes in the metabolism of various compounds .
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
特性
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCZWAVSJZQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of S-Octylglutathione?
A1: S-Octylglutathione acts as a competitive inhibitor of glutathione S-transferases (GSTs). [, , ] This means it binds to the enzyme's active site, preventing the natural substrate, glutathione (GSH), from binding and participating in detoxification reactions.
Q2: Can you provide an example of how S-Octylglutathione has been used to study enzyme activity?
A2: Researchers studying the detoxification of vinyl carbamate epoxide (VCO) used S-Octylglutathione to demonstrate the role of GSTs in the process. The inhibitory effect of mouse liver cytosol on VCO-mediated adduct formation was reversed by adding S-Octylglutathione, confirming the involvement of GSTs. []
Q3: Does S-Octylglutathione inhibit all GSTs equally?
A3: While S-Octylglutathione is a general GST inhibitor, studies suggest some variation in its effect on different GST classes. For instance, chemical modification studies on GSTP1-1 showed that S-Octylglutathione protected a specific lysine residue (Lys-44) involved in GSH binding, highlighting the importance of specific interactions within the active site. []
Q4: Has S-Octylglutathione been used to investigate the metabolism of any specific compounds?
A4: Yes, S-Octylglutathione played a key role in identifying the enzyme responsible for the in vitro degradation of the explosive compound hexanitrohexaazaisowurtzitane (CL-20). The observation that S-Octylglutathione significantly inhibited CL-20 degradation in Japanese quail and rabbit liver cytosols pointed towards the involvement of GSTs. Further investigation confirmed that purified α- and μ-type GSTs could indeed biotransform CL-20 in the presence of GSH. []
Q5: Are there other known inhibitors of Glyoxalase I, besides S-Octylglutathione?
A5: Yes, research has identified other inhibitors of Glyoxalase I. These include:
- Squaric acid: This compound exhibits strong inhibitory effects on Glyoxalase I. [, ]
- Methotrexate: This clinically used anticancer drug was found to be as potent as S-Octylglutathione in inhibiting Glyoxalase I. []
- N, S, bis-FMOC glutathione: This compound is a potent inhibitor of Glyoxalase II and has been shown to competitively inhibit Glyoxalase I with a Ki of 0.32 mM. []
- Biologically active peptides: Peptides like f-Met-Leu-Phe-OCH3 and Boc-Phe-Leu-Phe-OCH3 have demonstrated inhibitory activity against Glyoxalase I. []
Q6: How does the structure of S-Octylglutathione relate to its function?
A6: While specific spectroscopic data wasn't reported in the provided abstracts, the structure of S-Octylglutathione closely resembles the natural substrate, glutathione. The "octyl" group in S-Octylglutathione likely mimics the bulky hydrophobic substrates that GSTs typically interact with. This structural similarity enables S-Octylglutathione to bind to the GST active site, but the absence of a reactive group prevents it from participating in catalysis, thus causing inhibition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




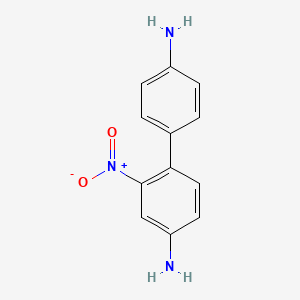

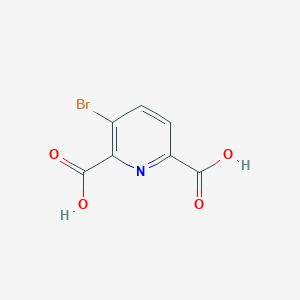
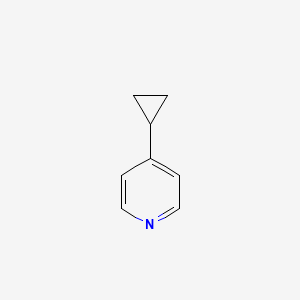
![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)


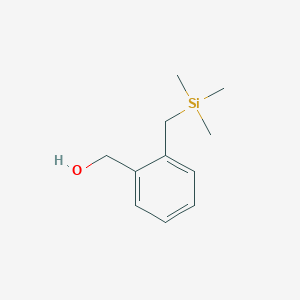
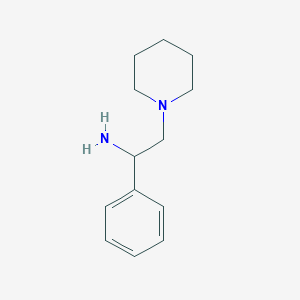

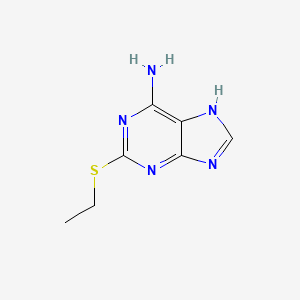
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
